Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate
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Overview
Description
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C12H25O5P. It is characterized by the presence of a phosphonate group attached to a propyl chain, which is further connected to an oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (3-(oxiranylmethoxy)propyl)phosphonate typically involves the reaction of phosphonic acid derivatives with alkyl halides. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This process involves the use of triethylamine as a base and alkyl halides as reactants under solvent-free microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other efficient catalytic processes. The use of ionic liquids as catalysts can enhance the reaction efficiency and selectivity, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dipropyl phosphonate: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate: Similar structure but with methyl groups instead of propyl groups, affecting its physical and chemical properties.
Dipropyl phthalate: A phthalate ester with different functional groups and applications.
Uniqueness
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate is unique due to the presence of both a phosphonate group and an oxirane ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
148288-76-0 |
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Molecular Formula |
C12H25O5P |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-(3-dipropoxyphosphorylpropoxymethyl)oxirane |
InChI |
InChI=1S/C12H25O5P/c1-3-6-16-18(13,17-7-4-2)9-5-8-14-10-12-11-15-12/h12H,3-11H2,1-2H3 |
InChI Key |
IXWMGSWGLXIROE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCCOCC1CO1)OCCC |
Origin of Product |
United States |
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